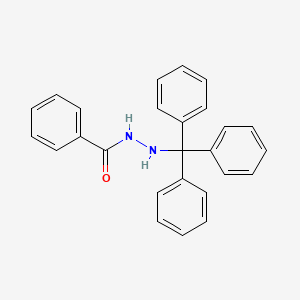![molecular formula C20H12Cl2INO2 B4994343 2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide](/img/structure/B4994343.png)
2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of chloro, phenylcarbonyl, and iodo substituents on a benzamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzamide backbone: This can be achieved by reacting 4-chloro-2-(phenylcarbonyl)aniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the iodo group: The iodination of the benzamide can be carried out using iodine and a suitable oxidizing agent like sodium iodate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The phenylcarbonyl group can participate in redox reactions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution reactions: Products include derivatives with different substituents replacing the chloro or iodo groups.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the phenylcarbonyl group.
Applications De Recherche Scientifique
2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological studies: It can be used to study the interactions of benzamide derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide involves its interaction with specific molecular targets. The chloro and iodo substituents can influence the compound’s binding affinity and selectivity towards these targets. The phenylcarbonyl group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(4-chlorophenyl)acetamide
- N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide
- 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
Uniqueness
2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide is unique due to the presence of both chloro and iodo substituents, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2INO2/c21-13-6-9-18(16(10-13)19(25)12-4-2-1-3-5-12)24-20(26)15-11-14(23)7-8-17(15)22/h1-11H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEDHGLGOHNZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
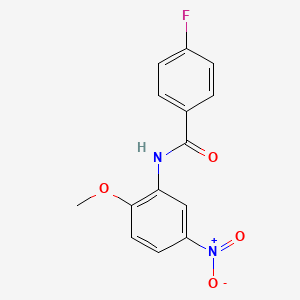
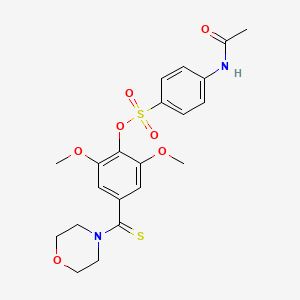
![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B4994276.png)
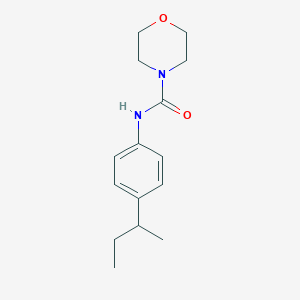
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994280.png)

![3-[(4-Methoxybenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4994312.png)
![(E)-1-[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]pent-3-en-1-one](/img/structure/B4994314.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4994324.png)
![[2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl] acetate](/img/structure/B4994332.png)

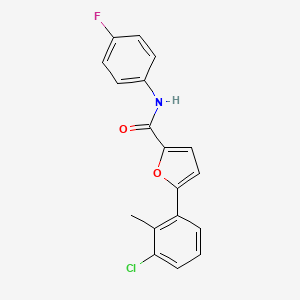
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4994354.png)
